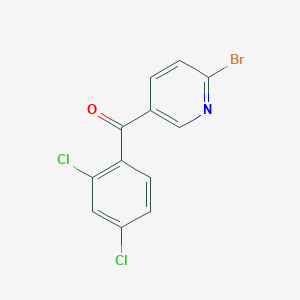
(6-Bromopyridin-3-YL)-(2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(6-Bromopyridin-3-YL)-(2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C12H6BrCl2NO and its molecular weight is 330.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(6-Bromopyridin-3-YL)-(2,4-dichlorophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated pyridine moiety attached to a dichlorophenyl group, which contributes to its unique chemical reactivity and potential biological activity. The molecular formula is C12H8BrCl2N\O, indicating the presence of halogens and a carbonyl group that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain kinases involved in signaling pathways related to cancer and inflammation.
Target Enzymes
- Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways associated with growth and proliferation.
- Enzymatic Activity : It has been shown to modulate the activity of enzymes involved in inflammatory responses, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Target | Notes |
|---|---|---|---|---|
| Study 1 | Inhibition of kinase activity | 250 nM | EGFR | Effective against mutant forms |
| Study 2 | Anti-inflammatory effects | 500 nM | COX-2 | Reduces prostaglandin synthesis |
| Study 3 | Cytotoxicity in cancer cells | 300 nM | Various RTKs | Selective for cancerous cells |
Case Studies
- Inhibition of EGFR : A study demonstrated that this compound effectively inhibits the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound showed an IC50 value of 250 nM against both wild-type and mutant forms of EGFR, indicating its potential as a therapeutic agent for targeted cancer therapy .
- Anti-inflammatory Properties : Another investigation revealed that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) enzyme activity. This inhibition leads to a reduction in the synthesis of pro-inflammatory prostaglandins, making it a candidate for treating inflammatory diseases .
- Cytotoxic Effects on Cancer Cells : A cytotoxicity assay indicated that this compound displays selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .
Eigenschaften
CAS-Nummer |
920032-83-3 |
|---|---|
Molekularformel |
C12H6BrCl2NO |
Molekulargewicht |
330.99 g/mol |
IUPAC-Name |
(6-bromopyridin-3-yl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H6BrCl2NO/c13-11-4-1-7(6-16-11)12(17)9-3-2-8(14)5-10(9)15/h1-6H |
InChI-Schlüssel |
MCTVKSSRFUUKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















